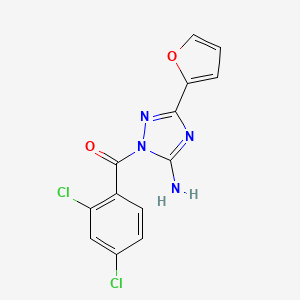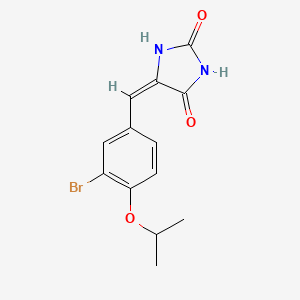![molecular formula C17H17N5O2 B5847834 N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)
N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide, commonly known as MTMEA, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, biotechnology, and pharmacology. MTMEA is a member of the tetrazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of MTMEA is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. In cancer cells, MTMEA induces apoptosis by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins. In addition, MTMEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The vasodilatory effect of MTMEA is believed to be due to its ability to activate potassium channels in blood vessels.
Biochemical and Physiological Effects:
MTMEA has been found to have various biochemical and physiological effects in the body. In a study conducted on rats, MTMEA was found to significantly reduce the levels of inflammatory cytokines in the blood, indicating its anti-inflammatory properties. Furthermore, MTMEA was found to decrease the levels of triglycerides and cholesterol in the blood, which can be beneficial in the prevention of cardiovascular diseases. In addition, MTMEA has been shown to have a neuroprotective effect, which can be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTMEA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of using MTMEA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Furthermore, the mechanism of action of MTMEA is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of MTMEA. One potential area of research is the development of novel derivatives of MTMEA with improved solubility and potency. Furthermore, the mechanism of action of MTMEA needs to be further elucidated to understand its full therapeutic potential. In addition, the potential applications of MTMEA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease need to be explored further. Finally, the safety and toxicity of MTMEA need to be thoroughly evaluated to determine its potential for clinical use.
Conclusion:
In conclusion, MTMEA is a compound with significant potential for various scientific research applications. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for lab experiments. Furthermore, its potential applications in the treatment of cancer, inflammation, and cardiovascular diseases make it a promising compound for the development of novel therapeutics. However, further research is needed to fully understand the mechanism of action of MTMEA and its potential for clinical use.
Méthodes De Synthèse
The synthesis of MTMEA involves the reaction of N-methylacetamide with 4-(1-phenyl-1H-tetrazol-5-yl)methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is purified through column chromatography to obtain the final compound. The synthesis method of MTMEA is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MTMEA has been extensively studied for its potential applications in various scientific research fields. In the field of medicine, MTMEA has shown promising results in the treatment of various diseases such as cancer, inflammation, and cardiovascular disorders. In a recent study, MTMEA was found to inhibit the growth of cancer cells by inducing apoptosis, which makes it a potential candidate for cancer therapy. In addition, MTMEA has also been shown to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis. Furthermore, MTMEA has been found to have a vasodilatory effect on blood vessels, which can be beneficial in the treatment of cardiovascular disorders.
Propriétés
IUPAC Name |
N-methyl-N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-13(23)21(2)14-8-10-16(11-9-14)24-12-17-18-19-20-22(17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLJQHKVSUOHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5847759.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)
![5-chloro-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-a]pyrimidine](/img/structure/B5847777.png)

![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)
![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)
![2-{[3-(phenylthio)propanoyl]amino}benzoic acid](/img/structure/B5847810.png)

![methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5847827.png)
![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)
![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5847845.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)
